Carassin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

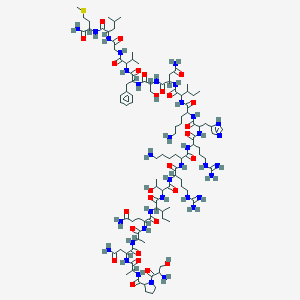

Carassin is a tachykinin-related peptide composed of twenty-one amino acids. It can be isolated from the brain of goldfish and exhibits moderate affinity for rat tachykinin binding sites . This compound has a molecular weight of 2367.77 and a molecular formula of C103H175N35O27S .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carassin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection, coupling, and washing until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is essential for the purification and quality control of the synthesized peptide .

Analyse Des Réactions Chimiques

Types of Reactions: Carassin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.

Reduction: Reduction of disulfide bonds can lead to the formation of free thiol groups, altering the peptide’s conformation and activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids.

Major Products Formed:

Oxidized this compound: Formation of disulfide bonds.

Reduced this compound: Presence of free thiol groups.

Substituted this compound: Variants with different amino acid compositions.

Applications De Recherche Scientifique

Carassin has several scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in neurotransmission and its interaction with tachykinin receptors.

Medicine: Potential therapeutic applications in pain management and neurodegenerative diseases.

Mécanisme D'action

Carassin exerts its effects by binding to tachykinin receptors, which are G-protein-coupled receptors involved in neurotransmission. Upon binding, this compound activates intracellular signaling pathways, leading to various physiological responses. The specific molecular targets and pathways involved include the activation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which in turn release calcium ions from intracellular stores and activate protein kinase C .

Comparaison Avec Des Composés Similaires

Substance P: Another tachykinin peptide with a similar amino acid sequence and function.

Neurokinin A: A tachykinin peptide involved in smooth muscle contraction and neurotransmission.

Neurokinin B: A tachykinin peptide with roles in reproductive physiology and stress response.

Uniqueness of Carassin: this compound is unique due to its specific amino acid sequence and its moderate affinity for rat tachykinin binding sites. Its isolation from goldfish brain also distinguishes it from other tachykinin peptides, which are typically found in mammals .

Propriétés

IUPAC Name |

N-[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[2-[[4-amino-2-[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H175N35O27S/c1-13-53(7)79(98(162)132-71(45-76(109)144)93(157)133-72(49-140)95(159)130-68(42-58-25-16-15-17-26-58)94(158)134-78(52(5)6)97(161)118-47-77(145)122-67(41-51(3)4)91(155)123-61(82(110)146)34-40-166-12)135-88(152)63(28-19-21-36-105)127-92(156)69(43-59-46-115-50-119-59)131-87(151)64(29-22-37-116-102(111)112)126-85(149)62(27-18-20-35-104)125-86(150)65(30-23-38-117-103(113)114)128-100(164)81(57(11)141)137-99(163)80(54(8)14-2)136-89(153)66(32-33-74(107)142)124-83(147)55(9)120-90(154)70(44-75(108)143)129-84(148)56(10)121-96(160)73-31-24-39-138(73)101(165)60(106)48-139/h15-17,25-26,46,50-57,60-73,78-81,139-141H,13-14,18-24,27-45,47-49,104-106H2,1-12H3,(H2,107,142)(H2,108,143)(H2,109,144)(H2,110,146)(H,115,119)(H,118,161)(H,120,154)(H,121,160)(H,122,145)(H,123,155)(H,124,147)(H,125,150)(H,126,149)(H,127,156)(H,128,164)(H,129,148)(H,130,159)(H,131,151)(H,132,162)(H,133,157)(H,134,158)(H,135,152)(H,136,153)(H,137,163)(H4,111,112,116)(H4,113,114,117) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMDZQYTUMGZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H175N35O27S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-47-7 |

Source

|

| Record name | Carassin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133950477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)

![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)

![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)

![3-Methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one](/img/structure/B145339.png)

![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)

![[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate](/img/structure/B145347.png)